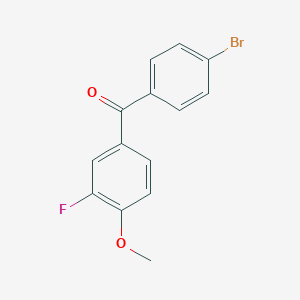

4-Bromo-3'-fluoro-4'-methoxybenzophenone

Vue d'ensemble

Description

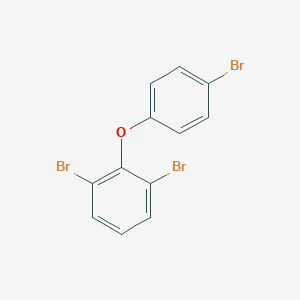

4-Bromo-3'-fluoro-4'-methoxybenzophenone is a compound with potential applications in various fields due to its unique structural features. The presence of bromo, fluoro, and methoxy groups in the benzophenone backbone may influence its reactivity, chemical behavior, and physical properties.

Synthesis Analysis

The synthesis of related benzophenone derivatives involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. These methods yield compounds with high purity and specific functional group incorporations, demonstrating the versatility of synthetic approaches for such chemicals (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-3'-fluoro-4'-methoxybenzophenone has been analyzed using various spectroscopic methods, including IR, EIMS, FABMS, and NMR. These studies reveal the detailed arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and interaction with other molecules (Jielu Zhao et al., 2004).

Chemical Reactions and Properties

The presence of bromo, fluoro, and methoxy groups significantly influences the reactivity of benzophenone derivatives. These substituents can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The specific arrangement of these groups also impacts the compound's ability to act as a ligand in metal complex formations (H. Tanak, 2019).

Physical Properties Analysis

The physical properties of benzophenone derivatives, such as melting points, solubility, and crystalline structure, are influenced by the nature and position of substituents on the aromatic rings. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical behavior of 4-Bromo-3'-fluoro-4'-methoxybenzophenone, including its acidity, basicity, and reactivity towards other chemical reagents, is a key area of study. These properties are crucial for understanding how the compound interacts in chemical reactions and its potential applications in synthesis and industry (R. Katoch-Rouse & A. Horti, 2003).

Applications De Recherche Scientifique

Photoactive Materials

- Field : Chemistry, specifically the study of photoactive materials .

- Application : The compound is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

- Method : The synthesis and structure of the novel ortho-fluoroazobenzene is described in the research . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

Photoreduction Study

- Field : Chemistry, specifically the study of photoreduction .

- Application : The compound is used in the study of the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol .

- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes . The samples were then studied via IR spectroscopy .

- Results : The overall goal of the experiment was to determine Phi (reduction) . The specific results or outcomes of this experiment are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUMLKAJACJMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373672 | |

| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

CAS RN |

161581-93-7 | |

| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)